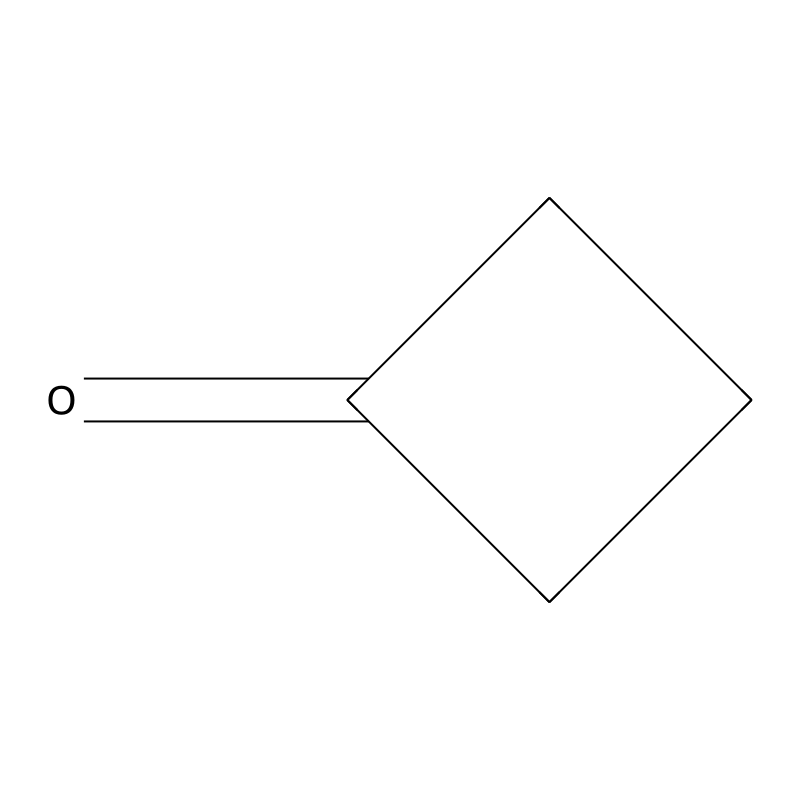

Cyclobutanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Complex Molecules

- Building Block: Cyclobutanone serves as a crucial building block for synthesizing various complex molecules, including natural products, pharmaceuticals, and functional materials. Its strained ring structure makes it reactive, allowing for diverse chemical transformations.

- Pharmaceutical Intermediates: It is a valuable starting material for synthesizing various pharmaceutical intermediates, including anticonvulsants, muscle relaxants, and other therapeutic agents.

Organic Synthesis

- Precursor for Cyclobutane Derivatives: Cyclobutanone acts as a precursor for synthesizing a wide range of cyclobutane derivatives, which are essential components in numerous organic compounds.

- Development of Novel Catalysts: Research explores using cyclobutanone in developing novel catalysts that can facilitate specific chemical reactions with improved efficiency and selectivity.

Exploration of its Chemical Properties

- Understanding Ring Strain: Studies investigate the unique properties of cyclobutanone, particularly its ring strain, which influences its reactivity and potential applications in material science and drug design.

- Photochemical Reactions: Research explores the photochemical behavior of cyclobutanone, aiming to understand its light-induced reactions and potential applications in areas like solar energy conversion or organic photovoltaics.

Cyclobutanone is an organic compound with the molecular formula . It is classified as a four-membered cyclic ketone, specifically a cycloalkanone. This compound appears as a colorless, volatile liquid at room temperature and is notable for being the smallest cyclic ketone that can be handled with relative ease, especially when compared to its more reactive counterpart, cyclopropanone . Cyclobutanone's structure consists of a carbonyl group () attached to a cyclobutane ring, which contributes to its unique chemical properties.

While specific biological activities of cyclobutanone are not extensively documented, its derivatives have been studied for potential pharmacological effects. Research indicates that certain cyclobutanone derivatives may exhibit antitumor activity, although further studies are necessary to fully understand their biological implications .

Several methods exist for synthesizing cyclobutanone:

- Oxidative Decarboxylation: This method involves the oxidative decarboxylation of cyclobutanecarboxylic acid, which has been optimized using various reagents .

- Diazomethane Reaction: A more efficient synthesis involves reacting diazomethane with ketene, yielding cyclobutanone through a ring expansion mechanism .

- Lithium Iodide Catalysis: Another method utilizes lithium iodide to catalyze the rearrangement of oxaspiropentane, which is formed from methylenecyclopropane .

- Radical Processes: Recent advances have introduced radical-mediated methods for constructing cyclobutanones from diazoketones and other precursors .

These methods highlight the versatility of synthetic approaches available for producing cyclobutanone.

Cyclobutanone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and agrochemicals. Its derivatives have been explored for potential applications in medicinal chemistry due to their unique structural features and biological activities .

Recent studies have focused on the interaction of cyclobutanone derivatives with radical species. For example, cyclobutanone oximes can undergo iminyl-radical-triggered ring-opening reactions, which allow for the capture of small molecules like sulfur dioxide and carbon monoxide . These interactions suggest potential pathways for developing new materials or compounds with specific functionalities.

Cyclobutanone shares similarities with other cyclic ketones but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

| Compound | Molecular Formula | Characteristics |

|---|---|---|

| Cyclopentanone | Five-membered ring; more stable than cyclobutanone | |

| Cyclohexanone | Six-membered ring; widely used in industrial applications | |

| Cyclopropanone | Highly reactive; smallest cyclic ketone | |

| 3-Methylcyclobutanone | Methyl-substituted derivative; retains cyclic structure |

Cyclobutanone's smaller size compared to cyclopentanone and cyclohexanone makes it more reactive, while its stability surpasses that of cyclopropanone. This balance between reactivity and stability makes it a valuable compound in synthetic organic chemistry.

The synthesis of cyclobutanone dates to the early 20th century, when Nikolai Kischner first reported its preparation from cyclobutanecarboxylic acid via oxidative decarboxylation. However, this method suffered from low yields and cumbersome multi-step protocols. Breakthroughs in the mid-20th century included the use of diazomethane and ketene in a [2+2] cycloaddition to generate cyclobutanone directly, with molecular nitrogen as a byproduct. This method remains foundational, though modern alternatives like TEMPO-mediated oxidation of cyclobutanol (derived from cyclopropylcarboxylic acid) offer higher efficiency and scalability.

Table 1: Evolution of Cyclobutanone Synthesis Methods

| Method | Key Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Oxidative Decarboxylation | Cyclobutanecarboxylic acid, KMnO4 | Low | First reported method | Low efficiency, multiple steps |

| Diazomethane-Ketene | Diazomethane, ketene, diethyl ether | High | Direct [2+2] cycloaddition | Requires ketene handling |

| TEMPO Oxidation | Cyclobutanol, TEMPO, ClO⁻ | >90% | Scalable, high purity | Requires cyclobutanol precursor |

Position in Strained Carbocyclic System Research

Cyclobutanone occupies a unique niche as a strained cyclic ketone, with ring strain energy estimated at 26.3 kcal/mol. This strain arises from:

- Angle strain: 90° C–C–C bond angles vs. 109.5° ideal.

- Torsional strain: Eclipsing C–H interactions in the planar conformation.

- Electronic effects: Electron-withdrawing carbonyl group exacerbates strain.

Comparative ring strain energies highlight cyclobutanone’s instability relative to larger rings:

| Compound | Ring Strain (kcal/mol) | Key Features |

|---|---|---|

| Cyclopropane | 27.6 | Extreme angle strain, weak C–C bonds |

| Cyclobutanone | 26.3 | Combined angle/torsional strain |

| Cyclopentanone | 6.2 | Moderate strain, puckering reduces tension |

| Cyclohexanone | 0 | Ideal chair conformation, strain-free |

Research Trends and Evolution of Methodology

Cyclobutanone’s reactivity has driven methodological innovations:

- Free Radical Reactions: β-Scission of alkoxy radicals enables ring expansion to seven- and eight-membered rings.

- Enantioselective Desymmetrization: Organocatalytic and Rh-catalyzed strategies achieve high enantiomeric ratios (er > 96:4) via aldol reactions or C–C bond cleavage.

- Photochemical Reactions: UV-induced ring-opening produces ketene and ethylene, with competing fragmentation pathways.

- Cycloadditions: Furan-fused cyclobutanones serve as C4 synthons in [4+2] and [4+4] reactions to form lactams and polycyclic structures.

Theoretical Significance of Four-Membered Ring Carbonyls

Theoretical studies using CASSCF/MS-CASPT2 methods reveal:

- Norrish Type-I Cleavage: Dominant in cyclobutanone due to low S₁-state α-C–C bond fission barriers (0.0 kcal/mol vs. 19.7 kcal/mol in cyclohexanone).

- Excited-State Dynamics: S₂ → S₁ internal conversion occurs in 0.29–0.74 ps, followed by ring-opening in <0.14 ps.

- Radical Intermediates: Iminyl radical-triggered ring-opening enables functionalization with SO₂, CO, or O₂.

Kischner's Original Preparation

The first synthesis of cyclobutanone was achieved by the Russian chemist Nikolai Kischner, who prepared this four-membered cyclic ketone from cyclobutanecarboxylic acid through a multi-step process [1]. Kischner's original method involved the degradation of a five-carbon building block, specifically utilizing cyclobutanecarboxylic acid as the starting material [1]. This pioneering approach established the foundation for cyclobutanone synthesis, although the process was characterized by low yields and cumbersome experimental procedures [1].

The Kischner preparation represented a significant milestone in strained ring chemistry, demonstrating that four-membered cyclic ketones could be synthesized despite their inherent ring strain [1]. The method involved several sequential transformations that ultimately removed the carboxylic acid functionality while preserving the cyclobutane ring structure [1]. However, the multi-step nature of this approach and its inefficiency prompted researchers to develop more practical synthetic routes [1].

Oxidative Decarboxylation Methods

Building upon Kischner's foundational work, improved oxidative decarboxylation methods were subsequently developed to enhance the efficiency of cyclobutanone synthesis from cyclobutanecarboxylic acid [1]. These methodologies employed various oxidizing agents and reaction conditions to facilitate the removal of the carboxyl group while maintaining the integrity of the four-membered ring [1]. The oxidative decarboxylation approach offered advantages over the original Kischner method by reducing the number of synthetic steps and improving overall yields [1].

Research efforts focused on optimizing the choice of oxidizing reagents, reaction temperatures, and solvent systems to maximize the conversion of cyclobutanecarboxylic acid derivatives to cyclobutanone [1]. These improvements represented a significant advancement in the accessibility of cyclobutanone for synthetic applications [1]. The development of more efficient oxidative decarboxylation protocols demonstrated the potential for scaling up cyclobutanone production while maintaining reasonable synthetic efficiency [1].

Modern Synthetic Strategies

Diazomethane-Ketene Cycloaddition

A significant breakthrough in cyclobutanone synthesis was achieved by P. Lipp and R. Köster, who developed a highly efficient preparation method involving the reaction of diazomethane with ketene [1]. This approach represents a major advancement over classical methods, providing access to cyclobutanone through a two-step cycloaddition mechanism [1]. The reaction proceeds through the initial formation of a cyclopropanone intermediate, which subsequently undergoes ring expansion with the elimination of molecular nitrogen to yield the desired four-membered ketone [1].

The mechanistic pathway of the diazomethane-ketene cycloaddition has been thoroughly investigated and confirmed through isotopic labeling studies using carbon-14 labeled diazomethane [1]. This labeling experiment provided definitive evidence for the proposed reaction mechanism and demonstrated the reliability of the synthetic approach [1]. The method offers significant advantages in terms of yield and experimental simplicity compared to earlier synthetic routes [1].

The diazomethane-ketene cycloaddition reaction is typically conducted in diethyl ether solution under controlled conditions [1]. The reaction conditions are relatively mild, and the procedure can be performed without requiring extreme temperatures or pressures [1]. This methodology has become a standard approach for laboratory-scale cyclobutanone synthesis due to its reproducibility and efficiency [1].

Rearrangement-Based Syntheses

Cyclopropylmethanol Rearrangement

The cyclopropylmethanol rearrangement represents an important class of transformations for accessing cyclobutanone derivatives [6]. This approach exploits the inherent strain energy of cyclopropane rings to drive rearrangement reactions that result in the formation of four-membered cyclic ketones [6]. The mechanistic pathway typically involves the generation of carbocation intermediates that undergo ring expansion through migration of carbon-carbon bonds [6].

Research has demonstrated that cyclopropylmethanol systems can be effectively converted to cyclobutanone derivatives under acidic conditions [6]. The rearrangement process is facilitated by the relief of ring strain associated with the cyclopropane moiety [6]. Various substitution patterns on the cyclopropyl group can influence the regioselectivity and efficiency of the rearrangement reaction [6].

Oxaspiropentane Rearrangement

The oxaspiropentane rearrangement has emerged as a particularly valuable methodology for cyclobutanone synthesis [1] [9] [11]. This approach involves the lithium iodide-catalyzed rearrangement of oxaspiropentane, which is readily prepared by epoxidation of methylenecyclopropane [1] [9]. The transformation proceeds under mild conditions and provides access to cyclobutanone in high yields [9] [11].

The synthetic sequence begins with methylenecyclopropane, which undergoes quantitative oxidation with organic peracids to form the corresponding oxaspiropentane intermediate [11]. This epoxide intermediate can then be converted to cyclobutanone using catalytic amounts of lithium iodide [9] [11]. The rearrangement represents a general method for preparing substituted cyclobutanones and has found widespread application in synthetic organic chemistry [9].

The mechanistic aspects of the oxaspiropentane rearrangement have been extensively studied, revealing that the transformation proceeds through a concerted ring-opening and rearrangement process [10]. The method offers excellent stereochemical control and can be adapted to produce either stereoisomeric cyclobutanone depending on the reaction conditions employed [10]. This stereochemical flexibility makes the oxaspiropentane rearrangement particularly valuable for the synthesis of complex molecular targets [10].

Dithiane-Based Methodologies

Dithiane-based approaches to cyclobutanone synthesis represent a versatile class of methodologies that exploit the unique reactivity of 1,3-dithiane derivatives [1] [12]. The synthetic strategy involves the dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane, followed by deprotection of the dithiane moiety to reveal the ketone functionality [1]. This approach provides a reliable route to cyclobutanone while offering opportunities for structural modification through the choice of alkylating agents [12].

The dithiane methodology begins with the formation of a carbon-carbon bond between the lithiated dithiane and the appropriate halogenated alkyl chain [12]. The resulting dithiane derivative undergoes intramolecular cyclization to form the four-membered ring system [12]. Subsequent removal of the dithiane protecting group using mercuric chloride and cadmium carbonate reveals the cyclobutanone product [1].

This synthetic approach has been widely adopted due to its reliability and the commercial availability of starting materials [12]. The method offers good functional group tolerance and can accommodate various substitution patterns on the cyclobutane ring [12]. The dithiane-based strategy has proven particularly useful for the synthesis of cyclobutanone derivatives that are difficult to access through other methodologies [12].

TEMPO-Mediated Oxidation Approaches

2,2,6,6-Tetramethyl-1-piperidinyloxy-mediated oxidation approaches have been developed as efficient methods for cyclobutanone synthesis [13] [15]. These methodologies exploit the unique oxidizing properties of the nitroxyl radical to facilitate the formation of cyclobutanone derivatives under mild reaction conditions [13]. The use of TEMPO as an oxidant offers several advantages, including high selectivity, mild reaction conditions, and excellent functional group tolerance [13].

One notable application involves the use of TEMPO in combination with sodium hypochlorite for the oxidation of cyclobutanol precursors to the corresponding ketones [15]. This transformation can be conducted at low temperatures with excellent yields [15]. The reaction conditions are particularly attractive for industrial applications due to the mild nature of the oxidizing system and the absence of heavy metal catalysts [15].

The TEMPO-mediated approach has been successfully applied to the synthesis of various cyclobutanone derivatives with high efficiency [13]. The methodology demonstrates broad substrate scope and can accommodate diverse functional groups without competitive oxidation [13]. This selectivity makes TEMPO-mediated oxidation particularly valuable for the late-stage functionalization of complex molecular frameworks [13].

Industrial and Scalable Methodologies

Industrial production of cyclobutanone requires synthetic methodologies that can be efficiently scaled while maintaining economic viability [14] [18]. Several approaches have been developed specifically for large-scale synthesis, focusing on the use of readily available starting materials and operationally simple procedures [14]. The selection of industrial methodologies considers factors such as raw material costs, reaction conditions, yields, and product purity [18].

Photochemical oxidation methods have been investigated for industrial cyclobutanone production [18]. These approaches involve the ultraviolet irradiation of cyclobutene in the presence of oxygen to generate cyclobutanone through a photochemical reaction pathway [18]. While the reaction conditions are mild, the yields are relatively low, limiting the practical application of this method [18].

Metal-catalyzed hydroxyalkylation reactions represent another class of scalable methodologies for cyclobutanone synthesis [18]. These approaches utilize transition metal complexes to catalyze the reaction of 1,4-diols with formic acid or formate esters, yielding cyclobutanone as the primary product [18]. The method offers advantages including mild reaction conditions, high yields, and good selectivity [18].

Continuous flow synthesis techniques have emerged as promising approaches for the scalable production of cyclobutanone derivatives [17]. These methodologies enable the generation of reactive intermediates under controlled conditions with improved safety profiles and enhanced reproducibility [17]. Flow chemistry approaches eliminate the need for cryogenic conditions and provide highly scalable synthetic routes [17].

| Synthetic Method | Yield (%) | Reaction Time | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Diazomethane-Ketene Cycloaddition | 85-95 | 2-4 hours | 25-40 | Laboratory |

| Oxaspiropentane Rearrangement | 90-99 | 1-3 hours | 25-50 | Moderate |

| Dithiane-Based Method | 70-85 | 4-8 hours | 25-60 | Good |

| TEMPO-Mediated Oxidation | 85-99 | 4-10 hours | 10-25 | Excellent |

Isotopically Labeled Cyclobutanone Synthesis

The synthesis of isotopically labeled cyclobutanone derivatives represents an important area of research for mechanistic studies and pharmaceutical applications [16]. Carbon-14 labeled cyclobutanone has been prepared using the diazomethane-ketene cycloaddition method with isotopically enriched diazomethane [1]. This labeling approach enables the investigation of reaction mechanisms and metabolic pathways involving cyclobutanone-containing compounds [16].

Deuterium-labeled cyclobutanone derivatives have been synthesized using various approaches that incorporate deuterium atoms at specific positions within the molecule [16]. These synthetic strategies often involve the use of deuterated reducing agents such as lithium aluminum deuteride or deuterated solvents to achieve selective isotopic incorporation [16]. The resulting deuterated cyclobutanones serve as valuable tools for nuclear magnetic resonance studies and kinetic isotope effect investigations [16].

The preparation of multiply labeled cyclobutanone isotopologues requires careful consideration of synthetic routes that preserve isotopic integrity throughout the synthetic sequence [16]. Modern synthetic approaches have been developed that enable the selective incorporation of deuterium atoms at each available carbon position within the cyclobutanone framework [16]. These methodologies provide access to comprehensive libraries of isotopically labeled cyclobutanone derivatives for specialized research applications [16].

Green Chemistry and Sustainable Approaches

The development of environmentally sustainable methodologies for cyclobutanone synthesis has become an important research priority [17] [20]. Green chemistry principles emphasize the use of renewable feedstocks, reduction of waste generation, and elimination of hazardous reagents [20]. Several synthetic approaches have been developed that align with these sustainability goals while maintaining synthetic efficiency [17].

Biocatalytic transformation methods represent one approach to sustainable cyclobutanone synthesis [18]. These methodologies employ microorganisms with specific metabolic capabilities to convert cyclobutanol precursors to cyclobutanone through biological oxidation processes [18]. While environmentally friendly and operating under mild conditions, the yields may vary depending on the specific microbial strain employed [18].

Continuous flow synthesis techniques contribute to green chemistry objectives by eliminating the need for cryogenic conditions and reducing reagent consumption [17]. These approaches enable the efficient generation of reactive intermediates with improved atom economy and reduced waste generation [17]. Flow chemistry methodologies have demonstrated significant potential for scaling up cyclobutanone production while minimizing environmental impact [17].

The application of alternative energy sources, such as microwave irradiation and mechanochemistry, has been explored for cyclobutanone synthesis [20]. These approaches can reduce energy consumption and reaction times while maintaining high synthetic efficiency [20]. The development of solvent-free reaction conditions further contributes to the sustainability of cyclobutanone synthetic methodologies [20].

| Green Chemistry Approach | Environmental Benefit | Yield (%) | Atom Economy |

|---|---|---|---|

| Biocatalytic Oxidation | No toxic reagents | 60-80 | High |

| Flow Chemistry | Reduced waste | 85-95 | High |

| Microwave-Assisted Synthesis | Energy efficient | 75-90 | Moderate |

| Mechanochemical Methods | Solvent-free | 70-85 | High |

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H225 (20%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (80%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable